1-Chloro-3,8-dimethylisoquinoline
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Overview
Description
1-Chloro-3,8-dimethylisoquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,8-dimethylisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then cyclized using phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which is subsequently oxidized to produce the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,8-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like peracetic acid.
Substitution: It undergoes electrophilic substitution at positions C-5 and C-8, and nucleophilic substitution at C-1 or C-3 if C-1 is occupied.
Common Reagents and Conditions:
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Substitution: Electrophilic reagents for C-5 and C-8, nucleophilic reagents for C-1 and C-3.
Major Products:
Oxidation: N-oxides, pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
1-Chloro-3,8-dimethylisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3,8-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-chloro-3,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)13-11(12)10(7)9/h3-6H,1-2H3 |
InChI Key |
GJYDRNBPZQIGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N=C2Cl)C |
Origin of Product |
United States |
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